6,6-difluoro-2-azabicyclo[2.2.2]octane hydrochloride
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Overview
Description
6,6-Difluoro-2-azabicyclo[222]octane hydrochloride is a chemical compound with a bicyclic structure that includes a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluoro-2-azabicyclo[2.2.2]octane hydrochloride typically involves the fluorination of 2-azabicyclo[2.2.2]octane. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the 6,6-positions of the bicyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-2-azabicyclo[2.2.2]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as hydroxide ions can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the removal of fluorine atoms.
Substitution: The major products are substituted derivatives where the fluorine atoms are replaced by other functional groups.
Scientific Research Applications
6,6-Difluoro-2-azabicyclo[2.2.2]octane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties due to its fluorinated structure.
Mechanism of Action
The mechanism of action of 6,6-difluoro-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to significant biological effects. The pathways involved may include modulation of neurotransmitter release and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.2]octane: Lacks the fluorine atoms and has different chemical properties.
6-Fluoro-2-azabicyclo[2.2.2]octane: Contains only one fluorine atom, resulting in different reactivity and applications.
6,6-Dichloro-2-azabicyclo[2.2.2]octane: Contains chlorine atoms instead of fluorine, leading to different chemical behavior.
Uniqueness
6,6-Difluoro-2-azabicyclo[2.2.2]octane hydrochloride is unique due to the presence of two fluorine atoms at the 6,6-positions, which significantly influence its chemical reactivity and potential applications. The fluorine atoms enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
2227205-51-6 |
---|---|
Molecular Formula |
C7H12ClF2N |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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